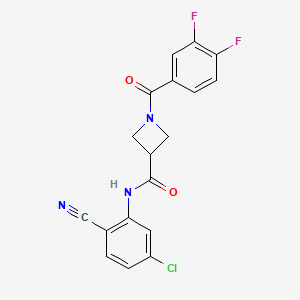

N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF2N3O2/c19-13-3-1-11(7-22)16(6-13)23-17(25)12-8-24(9-12)18(26)10-2-4-14(20)15(21)5-10/h1-6,12H,8-9H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRGVDUMQQVFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzoyl group: This step often involves acylation reactions using reagents like benzoyl chloride.

Functionalization with chloro and cyano groups: These groups can be introduced through substitution reactions using reagents like chlorinating agents and cyanide sources.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include:

Scaling up the reaction conditions: Using larger reactors and optimizing temperature, pressure, and solvent conditions.

Purification techniques: Employing methods like crystallization, distillation, and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Reagents like halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: As a probe to study biological processes.

Medicine: As a potential therapeutic agent for treating diseases.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide exerts its effects can involve:

Molecular targets: Binding to specific proteins or enzymes.

Pathways involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, ring systems, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparisons

Key Comparisons

Ring System and Conformational Effects

- The target compound’s azetidine ring (4-membered) introduces significant ring strain compared to the 6-membered piperazine in compound 8c . This strain may enhance binding affinity to target proteins by enforcing a specific conformation. Piperazine derivatives, such as 8c, exhibit higher melting points (263–266°C), suggesting greater crystallinity and stability, which may correlate with slower degradation in formulations .

Substituent Effects The 3,4-difluorobenzoyl group is shared between the target compound and 8c . Fluorine atoms improve metabolic stability and lipophilicity, enhancing membrane permeability. In contrast, Chlorantraniliprole (anthranilic diamide) uses a pyrazole core with trifluoromethyl and pyridyl groups, optimizing insecticidal activity via ryanodine receptor modulation . The target compound’s azetidine-carboxamide scaffold may offer a novel binding mode distinct from pyrazole-based insecticides.

Biological Activity Insights

- While direct bioactivity data for the target compound are unavailable, structurally related compounds provide clues:

- Piperazine derivatives (e.g., 8c) with pyridinyl linkers show moderate insecticidal activity at 50–200 mg/L .

- Flubendiamide (phthalamide with difluorobenzoyl) targets lepidopteran pests via calcium channel disruption , suggesting the target’s difluorobenzoyl group may contribute to similar modes of action.

- The cyano group in the target compound could enhance ovicidal or larvicidal activity, as seen in anthranilic diamides .

Synthetic Complexity

- The azetidine ring’s synthesis may require specialized protocols (e.g., ring-closing metathesis or cyclization under high strain) compared to piperazine derivatives, which are more straightforward to functionalize .

Biological Activity

N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, and mechanisms of action based on available literature.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The synthetic pathway generally includes the formation of the azetidine ring through cyclization reactions involving appropriate precursors.

Biological Activity

Anticancer Activity

Research indicates that compounds containing azetidine structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown potent activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung cancer cells.

In a study evaluating related azetidine derivatives, the compound exhibited an IC50 value in the nanomolar range against MCF-7 cells, indicating strong antiproliferative effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for halting cancer progression .

Mechanisms of Action

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Proteins : Similar compounds have been identified as inhibitors of kinesin spindle protein (KSP), which is crucial for mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells .

- Induction of Apoptosis : The compound is believed to promote apoptotic pathways by modulating the expression levels of pro-apoptotic and anti-apoptotic proteins, thus enhancing cell death in malignant cells .

- Targeting Specific Pathways : Research has shown that azetidine derivatives can down-regulate key signaling pathways such as those involving matrix metalloproteinases (MMPs) and vascular endothelial growth factor A (VEGFA), which are implicated in tumor growth and metastasis .

Case Studies

Several studies have evaluated the biological activity of azetidine derivatives:

- Study 1 : A series of 1,4-diarylazetidinones were tested against MCF-7 and MDA-MB-231 breast cancer cells. The most active compounds showed IC50 values below 100 nM, demonstrating high potency in inhibiting cell proliferation .

- Study 2 : Another investigation focused on the cytotoxicity of N-substituted azetidinones against various human solid tumor cell lines. Results indicated significant growth inhibition correlated with structural modifications on the azetidine ring .

Data Table

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | <0.1 | KSP inhibition |

| Related Azetidine Derivative | HT-29 | 0.05 | Apoptosis induction |

| Another Azetidine Compound | MDA-MB-231 | 0.08 | Cell cycle arrest |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-2-cyanophenyl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide, and how can reaction parameters be systematically optimized?

- Methodological Answer : The synthesis of azetidine-carboxamide derivatives typically involves multi-step reactions, including amide coupling, cyclization, and functional group modifications. Key parameters to optimize include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during nitrile or benzoyl group activation .

- Catalyst use : Coupling agents like HATU or EDCI improve amide bond formation efficiency .

- Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, while quenching aliquots at intervals ensures reproducibility .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, with DEPT-135 confirming CH₃/CH₂/CH groups .

- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects impurities via isotopic patterns .

- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves stereochemistry and validates bond angles/distances. Pre-crystallization steps may require solvent screening (e.g., ethanol/water gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy ratios often arise from disordered solvent molecules or twinning. Strategies include:

- SHELX suite : Use SHELXL’s TWIN/BASF commands to model twinning and PART commands for partial occupancy .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and checkCIF for geometric outliers .

- Complementary data : Pair diffraction data with solid-state NMR to resolve ambiguities in electron density maps .

Q. What experimental designs are recommended for elucidating the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity (Kd) .

- Molecular docking : Perform docking simulations (AutoDock Vina) with homology models of targets (e.g., tyrosine kinases) to prioritize residues for mutagenesis .

- Cellular validation : Combine IC50 measurements (MTT assays) with Western blotting to confirm target modulation (e.g., phospho-kinase inhibition) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?

- Methodological Answer :

- Functional group variation : Synthesize analogs with substituent changes (e.g., replacing 3,4-difluorobenzoyl with pentafluorophenyl) to assess steric/electronic effects .

- Bioisosteric replacement : Replace the azetidine ring with pyrrolidine or piperidine and compare potency in enzyme inhibition assays .

- Data analysis : Use multivariate regression (e.g., CoMFA/CoMSIA) to correlate structural descriptors (logP, polar surface area) with activity .

Q. What methodologies are suitable for evaluating the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Solubility/logD : Measure equilibrium solubility in PBS (pH 7.4) and octanol-water partition coefficients via shake-flask method .

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

- Plasma protein binding : Use ultracentrifugation or equilibrium dialysis to determine free fraction .

Q. How can researchers address reproducibility challenges in synthetic yields or biological activity?

- Methodological Answer :

- Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., catalyst loading, reaction time) and optimize robustness .

- Batch consistency : Implement QC protocols (e.g., ≥95% purity by HPLC) and use internal standards in bioassays to normalize variability .

- Data sharing : Publish detailed synthetic protocols (e.g., in Organic Process Research & Development) and deposit raw crystallographic data in the Cambridge Structural Database .

Q. What strategies are effective for determining the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Use affinity pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners .

- CRISPR screening : Perform genome-wide knockout screens to pinpoint synthetic lethal targets .

- In vivo imaging : Utilize PET tracers (e.g., ¹⁸F-labeled analogs) to monitor target engagement in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.